molecular formula C9H9N3O5 B13927380 N,N'-((5-hydroxy-2-nitrophenyl)methylene)diformamide CAS No. 135361-38-5

N,N'-((5-hydroxy-2-nitrophenyl)methylene)diformamide

Cat. No.: B13927380
CAS No.: 135361-38-5
M. Wt: 239.18 g/mol
InChI Key: ZTGPBRKOMPPNHZ-UHFFFAOYSA-N
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Description

N,N’-((5-hydroxy-2-nitrophenyl)methylene)diformamide is a chemical compound characterized by the presence of a hydroxy group, a nitro group, and a methylene bridge connecting two formamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((5-hydroxy-2-nitrophenyl)methylene)diformamide typically involves the reaction of 5-hydroxy-2-nitrobenzaldehyde with formamide under specific conditions. One common method includes the use of ethanol and water as solvents, with iron powder and a catalytic amount of concentrated hydrochloric acid to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-((5-hydroxy-2-nitrophenyl)methylene)diformamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N,N’-((5-hydroxy-2-nitrophenyl)methylene)diformamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-((5-hydroxy-2-nitrophenyl)methylene)diformamide involves its interaction with specific molecular targets. The hydroxy and nitro groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-5-nitrophenyl)acetamide
  • N-(2-hydroxy-5-nitrosophenyl)acetamide
  • N-(2-hydroxy-3-nitrophenyl)acetamide

Uniqueness

N,N’-((5-hydroxy-2-nitrophenyl)methylene)diformamide is unique due to its specific combination of functional groups and the methylene bridge connecting two formamide groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

135361-38-5

Molecular Formula

C9H9N3O5

Molecular Weight

239.18 g/mol

IUPAC Name

N-[formamido-(5-hydroxy-2-nitrophenyl)methyl]formamide

InChI

InChI=1S/C9H9N3O5/c13-4-10-9(11-5-14)7-3-6(15)1-2-8(7)12(16)17/h1-5,9,15H,(H,10,13)(H,11,14)

InChI Key

ZTGPBRKOMPPNHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(NC=O)NC=O)[N+](=O)[O-]

Origin of Product

United States

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